molecular formula C₁₄H₂₀FNO₈ B015993 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose CAS No. 116049-57-1

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

Cat. No.: B015993
CAS No.: 116049-57-1
M. Wt: 349.31 g/mol
InChI Key: AUCRVLBGFFSCPW-LSGALXMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose is a critical synthetic intermediate and functional tool compound in glycobiology research. It serves as a key precursor for the synthesis of 2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose (4-F-GlcNAc), a metabolically stable fluorinated analog of N-acetylglucosamine (GlcNAc) (source) . This compound is strategically designed to act as a mechanism-based inhibitor within the hexosamine biosynthetic pathway. Once incorporated into growing glycan chains, the fluorine atom at the C4 position disrupts the substrate specificity of glycosyltransferases and glycosidases, effectively halting further chain elongation (source) . Its primary research value lies in its application to interrogate and inhibit dynamic protein O-GlcNAcylation, a vital post-translational modification implicated in cellular signaling, transcription, and disease pathologies such as cancer and diabetes (source) . By serving as a chemical probe that attenuates the flux through this pathway, researchers can elucidate the specific functional roles of O-GlcNAc modification on target proteins and investigate the therapeutic potential of modulating this pathway. The acetyl-protected form ensures stability and cell permeability for delivery into biological systems.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-3-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO8/c1-6(17)16-12-13(22-8(3)19)11(15)10(5-21-7(2)18)24-14(12)23-9(4)20/h10-14H,5H2,1-4H3,(H,16,17)/t10-,11-,12-,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCRVLBGFFSCPW-LSGALXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OC(=O)C)COC(=O)C)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431322
Record name 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116049-57-1
Record name 2-ACETAMIDO-1,3,6-TRI-O-ACETYL-2,4-DIDEOXY-4-FLUORO-D-GLUCOPYRANOSE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

. These drugs are often designed to interact with specific enzymes or receptors in the body, which could be considered as their primary targets.

Mode of Action

. This suggests that it may interact with its targets by donating a functional group, which could lead to changes in the target’s structure or function.

Biochemical Pathways

, it can be inferred that it may be involved in the modification of carbohydrate metabolism or signaling pathways.

Result of Action

, its action could potentially lead to the production of therapeutically active compounds that have desired effects at the molecular and cellular levels.

Action Environment

, indicating that these environmental conditions could affect its stability.

Biological Activity

2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose (commonly referred to as 4FGalNAc) is a fluorinated sugar derivative that has garnered attention in the fields of biochemistry and medicinal chemistry. Its unique structural modifications make it a potent candidate for various biological applications, particularly in drug development and metabolic studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₀FNO₁₃
  • Molecular Weight : 289.31 g/mol
  • CAS Number : 116049-57-1
  • Physical State : Solid at room temperature
  • Purity : Typically >98% (HPLC)

Metabolic Incorporation

Research indicates that this compound exhibits significant metabolic incorporation into glycoproteins and glycolipids. In a study conducted by the American Chemical Society, it was shown that this compound enhances the incorporation rates of [^3H]GlcN and [^35S]SO₄ into cellular structures, suggesting its role as a metabolic precursor in glycosylation processes .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A case study demonstrated that derivatives of fluorinated sugars, including 4FGalNAc, exhibited inhibitory effects against viral replication in cell cultures. This suggests potential applications in antiviral drug development.

Cancer Research Applications

In cancer research, this compound has been investigated for its ability to modify tumor-associated glycans. Its structural characteristics allow it to interfere with glycan-mediated signaling pathways that are often exploited by cancer cells for growth and metastasis .

Case Studies

StudyObjectiveFindings
ACS Study (2021)Investigate metabolic incorporationEnhanced incorporation of [^3H]GlcN and [^35S]SO₄; potential as a metabolic precursor
Antiviral ResearchEvaluate antiviral propertiesInhibition of viral replication in cell cultures; potential for drug development
Cancer ResearchAnalyze effects on tumor glycansModifies glycan structures; interferes with cancer cell signaling pathways

The biological activity of this compound can be attributed to its ability to mimic natural sugars involved in glycosylation. The presence of the fluorine atom enhances the stability and bioavailability of the compound, allowing it to effectively compete with endogenous sugars in metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of fluorinated sugars can exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. For instance, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose has demonstrated efficacy in reducing the incorporation of radioactive glucose and sulfate into bacterial cells, suggesting its role in inhibiting bacterial growth by interfering with cell wall synthesis .

Anthelmintic Applications
Research indicates that this compound may have applications in developing anthelmintic drugs. Its structural modifications allow it to mimic natural substrates, potentially disrupting the metabolic pathways of parasitic worms. The synthesis of similar compounds has shown promise in targeting specific enzymes crucial for the survival of these organisms .

Glycobiology Research

Glycosylation Studies
In glycobiology, this compound serves as a valuable tool for studying glycosylation patterns and enzyme specificity. Its unique structure allows researchers to trace glycosylation events in living systems. The incorporation of fluorine into sugar molecules can alter their interaction with glycosyltransferases, providing insights into enzyme mechanisms and substrate specificity .

Metabolic Labeling
The compound can be utilized in metabolic labeling studies to track sugar metabolism in cells. Its incorporation into glycoconjugates can be monitored using mass spectrometry or nuclear magnetic resonance (NMR) techniques, allowing for detailed analysis of carbohydrate metabolism under various physiological conditions .

Pharmaceutical Development

Drug Design
The modification of sugar structures like this compound is crucial in drug design processes aimed at enhancing bioavailability and reducing toxicity. The acetamido and acetyl groups contribute to the compound's stability and solubility profile, making it a candidate for further development into therapeutic agents .

Fluorinated Sugar Derivatives
Fluorinated sugars are increasingly recognized for their ability to mimic natural substrates while providing unique properties that can be exploited in drug development. The presence of fluorine can enhance metabolic stability and alter pharmacokinetics, making such compounds attractive candidates for further investigation in pharmaceutical applications.

Case Studies and Research Findings

Study TitleFocusFindings
Synthesis of Novel MonosaccharidesAnthelmintic propertiesDemonstrated potential efficacy against parasitic infections through structural analogs .
Metabolic Chemical PropertiesMetabolic labelingShowed effective incorporation into metabolic pathways; useful for tracing sugar metabolism .
Fluorinated Sugar DerivativesDrug design implicationsHighlighted the advantages of fluorination in enhancing drug properties.

Preparation Methods

Reaction Mechanism and Stereochemical Control

The most widely employed route involves diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The synthesis begins with 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose , a precursor accessible via azide substitution of the corresponding 2-hydroxy compound. The C-4 hydroxyl group is selectively fluorinated under anhydrous conditions, typically in dichloromethane or tetrahydrofuran at −78°C to 0°C. DAST facilitates the substitution via an Sₙ2 mechanism , resulting in inversion of configuration at C-4 and yielding 1,6-anhydro-2-azido-4-fluoro-β-D-glucopyranose .

Acetylation and Deprotection

Following fluorination, the 1,6-anhydro bridge is cleaved via acetolysis using acetic anhydride and sulfuric acid, generating the peracetylated derivative. Subsequent N-acetylation of the azide group using thioacetic acid or acetic anhydride furnishes the target compound. Critical to this process is the maintenance of anhydrous conditions to prevent hydrolysis of intermediate sulfonate esters.

Key Data:

  • Optimal reaction temperature: −40°C (prevents elimination side reactions).

  • Yield after acetylation: 58% (reported by Berkin et al., 2007).

Epoxide Fluoridolysis with KHF₂

Synthesis of Dianhydro Intermediates

An alternative approach utilizes 1,6:3,4-dianhydro-β-D-galactopyranose as the starting material. Treatment with potassium hydrogen fluoride (KHF₂) in aqueous ethanol at 80°C induces regioselective ring-opening of the 3,4-epoxide, introducing fluorine at C-4 with retention of configuration. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack of fluoride at C-4, forming a transient oxonium ion.

  • Quenching with water to yield the 4-fluoro derivative.

Functionalization and Acetylation

The resulting 4-fluoro intermediate undergoes azide reduction (Staudinger reaction) and N-acetylation. Final peracetylation with acetic anhydride and pyridine affords the target compound. This method is notable for its stereochemical fidelity , as the epoxide geometry dictates the axial fluorine orientation.

Key Data:

  • Reaction time: 12–16 hours.

  • Overall yield: 34% (Sharma et al., 2007).

Levoglucosan-Based Synthesis

Benzylation and Deoxyfluorination

A third route exploits levoglucosan (1,6-anhydro-β-D-glucopyranose) as a cost-effective starting material. Selective benzylation at O-3 and O-4 positions is achieved using benzyl bromide and silver(I) oxide, followed by DAST-mediated fluorination at C-4. The 1,6-anhydro bridge is subsequently opened via acetolysis, and the benzyl groups are removed via hydrogenolysis.

Advantages and Limitations

This method offers scalability (demonstrated at kilogram scale) but requires meticulous protection/deprotection sequences to avoid side reactions at secondary hydroxyl groups.

Key Data:

  • Yield after hydrogenolysis: 62%.

  • Purity: >95% (by ¹⁹F NMR).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.20 (d, J = 8.5 Hz, H-1), 4.75 (dd, J = 48.5 Hz, H-4), 2.10–2.05 (3 × OAc).

  • ¹⁹F NMR : δ −215 ppm (dt, J = 48.5, 9.8 Hz).

  • HRMS : [M + Na]⁺ calc. for C₁₄H₂₀FNO₈: 372.1164; found: 372.1168.

Crystallographic Insights

Single-crystal X-ray analysis confirms the β-D-gluco configuration and axial orientation of the fluorine atom at C-4. The acetyl groups adopt a sterically favorable equatorial arrangement.

Challenges and Optimization Strategies

Byproduct Formation

DAST reactions are prone to elimination side products (e.g., 4,5-ene derivatives) at elevated temperatures. Mitigation strategies include:

  • Strict temperature control (−40°C to 0°C).

  • Use of bulky bases (e.g., 2,6-lutidine) to scavenge HF.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance fluorination rates but risk acetyl group migration. Dichloromethane balances reactivity and selectivity .

Q & A

Q. Table 1: Key Synthetic Routes Comparison

ParameterRoute 1 Route 2
Starting Material4-Deoxy-GlcNAcBenzyl-protected GlcNAc
Fluorination ReagentKF/18-crown-6Tetrabutylammonium F⁻
Key Purification StepColumn ChromatographyHydrogenolysis
Overall Yield88%72%

Q. Table 2: Biological Activity Profiles

ApplicationTargetExperimental ModelKey Finding
Glycosaminoglycan InhibitionHepatic EXTL2/3HepG2 CellsIC₅₀ = 12 µM
SLEP InhibitionSialyl Lewis X ProteaseRecombinant Enzyme AssayIC₅₀ = 5.8 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose
Reactant of Route 2
Reactant of Route 2
2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.